Product packaging for Furan-2-acetyl chloride(Cat. No.:CAS No. 2745-27-9)

Furan-2-acetyl chloride

Cat. No.: B8778755
CAS No.: 2745-27-9
M. Wt: 144.55 g/mol
InChI Key: GUSVHTGHWCRLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Furan (B31954) Moiety in Heterocyclic Chemistry Research

The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in heterocyclic chemistry. ijabbr.comwikipedia.org Its aromatic character stems from the delocalization of one of the oxygen atom's lone electron pairs into the ring, creating a stable 4n+2 aromatic system according to Hückel's rule. wikipedia.org This structure imparts a reactivity that is considerably higher than that of benzene (B151609) in electrophilic substitution reactions, a trait attributed to the electron-donating effect of the oxygen heteroatom. wikipedia.org

Furans are recognized as crucial scaffolds for developing biologically active molecules. ijabbr.com Derivatives of furan exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties. utripoli.edu.lyresearchgate.net The furan nucleus is present in numerous natural and synthetic compounds, making it a valuable starting point for the synthesis of novel therapeutic agents. ijabbr.comresearchgate.net For instance, the furan ring is a component of several commercially available drugs. ijabbr.comutripoli.edu.ly The reactivity of furan allows for its conversion into other important heterocyclic systems; for example, it can be industrially converted to pyrrole (B145914) by reaction with ammonia (B1221849) over solid acid catalysts. wikipedia.org

Role of Acyl Chlorides as Synthetic Intermediates and Reagents

Acyl chlorides, also known as acid chlorides, are a class of highly reactive organic compounds characterized by a -C(=O)Cl functional group. numberanalytics.comwikipedia.org They are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom, a transformation that significantly enhances their reactivity. fiveable.me This high reactivity makes them excellent electrophiles and pivotal intermediates in organic synthesis. ijabbr.comfiveable.me

The primary role of acyl chlorides is to act as acylating agents, enabling the introduction of an acyl group (R-CO-) into other molecules. numberanalytics.comiitk.ac.in This capability is fundamental for the synthesis of a wide array of carbonyl-containing compounds. fiveable.me They react readily with various nucleophiles; for example, with alcohols they form esters, with amines they form amides, and with salts of carboxylic acids they form anhydrides. wikipedia.org This versatility makes them indispensable in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com One of the classic and crucial applications of acyl chlorides is in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group into an aromatic ring using a Lewis acid catalyst. fiveable.meiitk.ac.in

Historical Context of Furan Acylation Methodologies

The acylation of furan, the process of introducing an acyl group onto the furan ring, has been a subject of study for over a century. The first furan derivative, 2-furoic acid, was described in 1780, and furan itself was first prepared in 1870. wikipedia.org Early methods for furan acylation often involved the use of acylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of various catalysts. google.com

The Friedel-Crafts acylation is a classical method for this purpose. smolecule.com Historically, catalysts such as stannic chloride, ferric chloride, aluminum chloride, and titanium tetrachloride were employed. google.com However, due to the high reactivity of the furan ring, these reactions often required mild conditions to avoid polymerization and other side reactions. ijabbr.comgoogle.com Research has shown that using zinc chloride as a catalyst for the acylation of furan with acetic anhydride can proceed under milder conditions, reducing the formation of undesirable byproducts. google.comacs.org The development of more efficient and selective catalytic systems, such as using H-beta zeolite in continuous liquid-phase reactions, represents the ongoing evolution of these methodologies. rsc.org

Scope and Academic Relevance of Furan-2-acetyl chloride Research

This compound (CAS No. 2745-27-9) is a bifunctional molecule that combines the reactive properties of both a furan ring and an acyl chloride. smolecule.com Its structure, featuring a furan ring substituted at the 2-position with an acetyl chloride group, makes it a valuable intermediate and versatile building block in organic synthesis. smolecule.com

The academic and industrial relevance of this compound is highlighted by its application in the pharmaceutical industry. It serves as a key intermediate in the synthesis of important drugs, most notably the second-generation cephalosporin (B10832234) antibiotic, Cefuroxime. smolecule.comwikipedia.org The synthesis of a Cefuroxime intermediate, 2-furanyloxoacetic acid, involves the reaction of this compound with sodium nitrite. smolecule.comwikipedia.org

Research involving this compound often focuses on its reactivity with various nucleophiles, such as amines and alcohols, to form stable amide and ester products, respectively. smolecule.com The classical synthesis route to this compound involves the chlorination of furan-2-acetic acid with thionyl chloride (SOCl₂), a method that can achieve quantitative yields. smolecule.comchemicalbook.com The study of its reactions helps in elucidating mechanisms relevant to broader organic and medicinal chemistry. smolecule.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2745-27-9 smolecule.comchemicalbook.comalfa-chemistry.com
Molecular Formula C₆H₅ClO₂ smolecule.comchemicalbook.comchembk.com
Molecular Weight 144.55 g/mol smolecule.comnih.gov
IUPAC Name 2-(furan-2-yl)acetyl chloride smolecule.comnih.gov
Boiling Point 53-54 °C (at 7 Torr) chemicalbook.comchembk.com
Density ~1.273 g/cm³ (Predicted) chemicalbook.comchembk.com
Canonical SMILES C1=COC(=C1)CC(=O)Cl smolecule.comnih.gov
InChI Key GUSVHTGHWCRLNP-UHFFFAOYSA-N smolecule.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClO2 B8778755 Furan-2-acetyl chloride CAS No. 2745-27-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2745-27-9

Molecular Formula

C6H5ClO2

Molecular Weight

144.55 g/mol

IUPAC Name

2-(furan-2-yl)acetyl chloride

InChI

InChI=1S/C6H5ClO2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2

InChI Key

GUSVHTGHWCRLNP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)Cl

Origin of Product

United States

Reaction Pathways and Mechanistic Investigations of Furan 2 Acetyl Chloride Transformations

Electrophilic Acylations Involving Furan-2-acetyl chloride

This compound is an effective acylating agent in electrophilic substitution reactions, particularly in Friedel-Crafts acylations. The electron-rich furan (B31954) ring of the substrate activates the acyl chloride for reaction with various aromatic and heteroaromatic compounds.

Friedel-Crafts Acylation of Aromatic and Heteroaromatic Substrates

The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. sigmaaldrich.com In this reaction, this compound reacts with an aromatic or heteroaromatic substrate in the presence of a Lewis acid catalyst to introduce the furan-2-acetyl group onto the aromatic ring. nih.govorganic-chemistry.org

The general mechanism involves the formation of a highly electrophilic acylium ion through the interaction of this compound with the Lewis acid catalyst. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring of the substrate, leading to the formation of a sigma complex (a carbocation intermediate). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final acylated product. masterorganicchemistry.com

Regioselectivity and Site Preference in Furan Acylation

The acylation of furan itself typically occurs with high regioselectivity at the C2 position, as the oxygen atom in the furan ring can stabilize the positive charge in the transition state more effectively at this position. researchgate.net When this compound is used to acylate other aromatic and heteroaromatic substrates, the site of substitution is governed by the directing effects of the substituents already present on the substrate ring. Electron-donating groups on the substrate will direct the incoming furan-2-acetyl group to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position. acs.org

Table 1: Regioselectivity in the Friedel-Crafts Acylation of Substituted Benzenes with this compound Illustrative examples based on general principles of electrophilic aromatic substitution.

Substrate (Substituent)Activating/DeactivatingDirecting EffectMajor Product(s)
Toluene (-CH₃)Activatingortho, para1-(furan-2-yl)-2-(p-tolyl)ethan-1-one
Anisole (-OCH₃)Activatingortho, para1-(furan-2-yl)-2-(4-methoxyphenyl)ethan-1-one
Nitrobenzene (-NO₂)Deactivatingmeta1-(furan-2-yl)-2-(3-nitrophenyl)ethan-1-one
Chlorobenzene (-Cl)Deactivatingortho, para1-(furan-2-yl)-2-(4-chlorophenyl)ethan-1-one
Catalyst Influence on Reaction Efficiency and Selectivity

The choice of Lewis acid catalyst is crucial in Friedel-Crafts acylation reactions involving furan derivatives. Due to the acid-sensitive nature of the furan ring, strong Lewis acids like aluminum chloride (AlCl₃) can lead to polymerization and reduced yields. youtube.comgoogle.com Therefore, milder Lewis acids are often preferred to achieve higher efficiency and selectivity. allstudyjournal.com Catalysts such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) have been employed with greater success in the acylation of furans. google.com The use of solid acid catalysts, such as zeolites and modified heteropoly acids, is also an area of active research, offering potential for greener and more reusable catalytic systems. researchgate.netresearchgate.net

Table 2: Influence of Catalyst on the Friedel-Crafts Acylation of Benzene (B151609) with this compound Illustrative examples showing the general trend of catalyst activity.

CatalystRelative ActivityPotential Side Reactions
AlCl₃HighPolymerization of furan ring, lower yield
SnCl₄ModerateCleaner reaction, higher yield
ZnCl₂ModerateMilder conditions, good selectivity
BF₃MildOften requires etherate complex
ZeolitesVariableEnvironmentally friendly, potential for reuse

Acylations of Alkenes and Alkynes (e.g., Ketone Synthesis)

This compound can also participate in the acylation of unsaturated systems like alkenes and alkynes. These reactions, often catalyzed by Lewis acids, lead to the formation of α,β-unsaturated ketones. The mechanism involves the initial formation of the acylium ion, which is then attacked by the π-electrons of the alkene or alkyne. This results in a carbocation intermediate that can then eliminate a proton to form the unsaturated ketone. The regioselectivity of the addition is governed by Markovnikov's rule, with the acyl group adding to the less substituted carbon of the double or triple bond.

Nucleophilic Acyl Substitutions with this compound

The carbonyl carbon of this compound is highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for nucleophilic acyl substitution reactions, which are fundamental in the synthesis of various carboxylic acid derivatives. masterorganicchemistry.com

Reactions with Alcohols and Phenols for Ester Formation

This compound reacts readily with alcohols and phenols to form the corresponding furan-2-acetate esters. chemguide.co.uklibretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. libretexts.orgyoutube.com

The lone pair of electrons on the oxygen atom of the alcohol or phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. libretexts.org This leads to the formation of a tetrahedral intermediate. libretexts.org Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed. A final deprotonation step, often facilitated by a weak base like pyridine (B92270) or even another molecule of the alcohol/phenol, yields the ester and hydrogen chloride. youtube.comyoutube.com

Phenols are generally less nucleophilic than alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. Consequently, their reaction with this compound might be slower and may benefit from the use of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. chemguide.co.uk

Table 3: Esterification of Various Alcohols and Phenols with this compound Illustrative examples of ester formation.

Alcohol/PhenolProduct Name
MethanolMethyl 2-(furan-2-yl)acetate
EthanolEthyl 2-(furan-2-yl)acetate
IsopropanolIsopropyl 2-(furan-2-yl)acetate
PhenolPhenyl 2-(furan-2-yl)acetate
p-Cresolp-tolyl 2-(furan-2-yl)acetate

Reactions with Amines for Amide Synthesis

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of N-substituted furan-2-acetamides. This transformation follows a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. chemguide.co.ukchemistrystudent.com

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. docbrown.info Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. chemguide.co.uklibretexts.org A final deprotonation step, typically facilitated by a second equivalent of the amine or another base like pyridine, neutralizes the resulting ammonium (B1175870) ion to yield the final amide product and an ammonium chloride salt. chemguide.co.ukyoutube.com

The general reaction can be summarized as follows:

With Primary Amines (R-NH₂): this compound reacts to form N-alkyl or N-aryl furan-2-acetamides.

With Secondary Amines (R₂NH): The reaction yields N,N-dialkyl or N,N-diaryl furan-2-acetamides.

These reactions are typically vigorous and are often conducted in the presence of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) byproduct, which can otherwise form a non-reactive ammonium salt with the starting amine. chemguide.co.ukchemguide.co.uk

Table 1: Examples of Amide Synthesis from this compound

AmineProductAmide Class
Ammonia (B1221849) (NH₃)Furan-2-acetamidePrimary Amide
Ethylamine (CH₃CH₂NH₂)N-ethyl-furan-2-acetamideSecondary Amide
Diethylamine ((CH₃CH₂)₂NH)N,N-diethyl-furan-2-acetamideTertiary Amide
Aniline (C₆H₅NH₂)N-phenyl-furan-2-acetamideSecondary Amide

Intramolecular Cyclization Reactions Promoted by this compound Derivatives

Derivatives of this compound can be designed as precursors for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, a this compound derivative bearing a nucleophilic functional group at a suitable position on a side chain can undergo an intramolecular acyl substitution reaction.

An example of this strategy involves the synthesis of fused furan ring systems. nih.gov A substrate can be prepared where a nucleophilic center, such as a carbanion generated adjacent to a sulfone or carbonyl group, is tethered to the furan ring. Activation of the carboxylic acid precursor to an acyl chloride would facilitate intramolecular attack by the nucleophile onto the electrophilic carbonyl carbon. This cyclization would form a new ring fused to the furan core, which could then undergo further transformations like dehydration to yield a stable aromatic or heteroaromatic system. nih.gov This methodology has been successfully applied to create fused benzofurans and other complex heterocyclic structures. nih.gov

Advanced Mechanistic Elucidation of this compound Reactions

A deeper understanding of the reaction mechanisms for this compound transformations can be achieved through computational and experimental kinetic studies.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. For reactions involving furan derivatives, theoretical calculations can map out the potential energy surface, identifying the structures of transition states and intermediates. acs.orgresearchgate.net

In the context of a nucleophilic attack on this compound, computational studies would characterize the transition state for the formation of the tetrahedral intermediate. These calculations provide insights into the geometry of the transition state, including bond lengths and angles, and allow for the determination of the activation energy barrier. acs.orgresearchgate.net For example, in related studies on the acylation of furan, the mechanism can proceed through intermediates like a Wheland-type sigma complex. osti.gov Analysis of these transition states helps explain the regioselectivity of reactions and the influence of substituents on reaction rates.

Experimental kinetic studies provide quantitative data on reaction rates and the factors that influence them. For the reactions of this compound, kinetic experiments would involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, concentration, solvent).

Studies on the acylation of furan and its derivatives have shown that the nature of the catalyst and the acylating agent significantly affects the reaction rate. osti.gov For instance, in Friedel-Crafts acylation, the rate-limiting step can be the formation of the acyl intermediate or the deprotonation of the sigma complex, depending on the substrate. osti.gov Kinetic isotope effect studies can further elucidate the rate-determining step. osti.gov Similar methodologies can be applied to the reactions of this compound with various nucleophiles to determine rate constants and derive the experimental activation parameters, providing empirical support for proposed mechanisms. researchgate.net

The primary intermediate in the nucleophilic acyl substitution reactions of this compound is the tetrahedral intermediate formed during the initial addition step. docbrown.info While generally unstable and short-lived, its existence is a cornerstone of the accepted addition-elimination mechanism. chemguide.co.uk

Potential byproducts in these reactions can arise from several sources. In reactions with amines, if moisture is present, hydrolysis of the this compound can occur, leading to the formation of furan-2-acetic acid. Under acidic conditions, the furan ring itself can be susceptible to polymerization or ring-opening reactions, although the electron-withdrawing acetyl group offers some stability against acid-catalyzed degradation. pharmaguideline.com In reactions involving strong bases or high temperatures, side reactions involving the furan ring's protons or decomposition pathways may become more prevalent. The formation of humin-like polymeric byproducts, which is a known issue in the processing of furan derivatives from biomass, can also occur under certain conditions, particularly in the presence of strong acids. researchgate.net

Catalytic Strategies in Furan 2 Acetyl Chloride Mediated Reactions

Lewis Acid Catalysis in Acylation Reactions

Lewis acid catalysis is a cornerstone of Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds. In the context of furan-2-acetyl chloride, Lewis acids activate the acyl chloride, enhancing its electrophilicity and facilitating its reaction with aromatic and other nucleophilic substrates.

Traditional Lewis acids have been extensively employed to catalyze the acylation of furan (B31954) and its derivatives. google.com These catalysts, such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), boron trifluoride (BF₃), and zinc chloride (ZnCl₂), activate the acylating agent, which in this context would be analogous to reactions involving this compound.

Aluminum Chloride (AlCl₃): AlCl₃ is a powerful Lewis acid frequently used in Friedel-Crafts acylations. brainly.in It coordinates to the carbonyl oxygen of the acyl chloride, increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. However, its high reactivity can sometimes lead to the formation of stable complexes with the resulting ketone product, necessitating more than stoichiometric amounts of the catalyst. google.com

Tin(IV) Chloride (SnCl₄): SnCl₄ is another effective Lewis acid for these transformations. google.com While generally less reactive than AlCl₃, it can offer better selectivity in certain cases.

Boron Trifluoride (BF₃): BF₃ is a versatile Lewis acid catalyst. It is particularly noted for its ability to catalyze the acylation of furan with high efficiency, sometimes in catalytic amounts, which is a significant advantage over catalysts that require stoichiometric quantities. google.com For the acylation of furan, small amounts of BF₃ have been shown to be effective, whereas these same amounts are inactive for the acylation of benzene (B151609), highlighting a notable difference in reactivity. google.com

Zinc Chloride (ZnCl₂): Zinc chloride is a milder Lewis acid that has been successfully used as a catalyst in the acylation of furan to produce 2-acetylfuran (B1664036). google.comgoogle.com The use of anhydrous zinc chloride can reduce reaction temperatures and times, thereby minimizing the potential for furan polymerization. google.com The addition of acetic acid in conjunction with ZnCl₂ has been shown to overcome the issue of furan autopolymerization. google.comgoogle.com

The following table summarizes the use of various traditional Lewis acids in reactions analogous to those involving this compound.

CatalystSubstrateAcylating AgentProductKey FindingsReference(s)
AlCl₃FuranAcetyl chloride2-AcetylfuranEffective for acylation. brainly.in
SnCl₄FuranAcetic anhydride (B1165640)2-AcetylfuranCatalyst for furan acylation. google.com
BF₃FuranAcetic anhydride2-AcetylfuranPreferred catalyst, effective in small quantities. google.com
ZnCl₂FuranAcetic anhydride2-AcetylfuranReduces polymerization, effective with acetic acid. google.comgoogle.com

To address the environmental and practical drawbacks of traditional Lewis acids, such as their corrosive nature and the difficulty of separation and reuse, significant research has focused on developing supported and recyclable Lewis acid systems. These systems often involve immobilizing the Lewis acidic species on a solid support or using catalysts that can be easily recovered and reused.

Ionic liquids with dual Brønsted–Lewis acidic properties have been designed and successfully used to catalyze Friedel–Crafts acylation reactions. These catalysts demonstrate high thermal stability and can be recycled with only a minor loss in activity. mdpi.com Similarly, zinc oxide (ZnO) has been shown to be an effective and reusable catalyst for Friedel-Crafts acylation under solvent-free conditions at room temperature. researchgate.net

Transition Metal Catalysis in Cross-Coupling and Functionalization

Transition metal catalysis offers a powerful and versatile platform for a wide range of chemical transformations, including cross-coupling and carbonylation reactions. These methods provide efficient routes for the synthesis of complex molecules from readily available starting materials.

Palladium catalysts are exceptionally versatile and have been widely used in carbonylation and cross-coupling reactions.

Carbonylations: Palladium-catalyzed carbonylation reactions are a direct method for introducing a carbonyl group into a molecule. liv.ac.uk For instance, the palladium iodide (PdI₂)/potassium iodide (KI) catalytic system has been effectively used in the oxidative carbonylation of 2-propargyl-1,3-dicarbonyl compounds to synthesize 2-(4-acylfuran-2-yl)acetamides. mdpi.comnih.gov This approach allows for the direct synthesis of functionalized furan derivatives. mdpi.com Additionally, the synthesis of furanyl acetates has been achieved through the palladium-catalyzed carbonylation of alcohols. unive.itmdpi.comresearchgate.net

Cross-Couplings: Palladium catalysts are also instrumental in cross-coupling reactions, which form carbon-carbon or carbon-heteroatom bonds. The direct arylation of furans with aryl chlorides has been demonstrated using a palladium acetate (B1210297) catalyst. acs.org Furthermore, palladium-catalyzed cross-coupling reactions between 4-tosyl-2(5H)-furanone and boronic acids provide an efficient route to 4-substituted 2(5H)-furanones. ysu.amresearchgate.net

The following table provides examples of palladium-catalyzed reactions involving furan derivatives.

Catalyst SystemReaction TypeSubstratesProductKey FindingsReference(s)
PdI₂/KIOxidative Carbonylation2-Propargyl-1,3-dicarbonyl compounds, amines, CO, O₂2-(4-Acylfuran-2-yl)acetamidesDirect synthesis of furan derivatives. mdpi.comnih.gov
Pd(OAc)₂/DPPFCarbonylationFurfuryl alcohol, CH₃OH, COFuranyl acetatesSustainable synthesis of furanyl acetates. unive.itmdpi.comresearchgate.net
Pd(OAc)₂Direct ArylationFurans, Aryl chloridesArylated furansEffective for C-H activation. acs.org
PdCl₂(PPh₃)₂Cross-Coupling4-Tosyl-2(5H)-furanone, Boronic acids4-Substituted 2(5H)-furanonesFacile synthesis of substituted furanones. ysu.amresearchgate.net

Copper catalysts, being more abundant and less expensive than palladium, have emerged as attractive alternatives for various organic transformations. While specific examples detailing the use of this compound in copper-mediated transformations are less common in the readily available literature, the general reactivity of furan derivatives suggests potential applications in reactions such as copper-catalyzed cross-coupling and addition reactions.

Metal-Organic Frameworks (MOFs) and other heterogeneous catalysts are gaining prominence due to their high surface area, tunable porosity, and potential for recyclability.

Metal-Organic Frameworks (MOFs): Hafnium-based MOFs have been reported as effective heterogeneous catalysts for the cross-aldol condensation of biomass-derived furanic carbonyls. rsc.org These catalysts can be recycled multiple times with minimal decrease in activity. rsc.org Palladium particles have also been incorporated into Hf-MOF-808, and the resulting material can be used for one-pot aldol (B89426) condensation and subsequent selective double bond reduction. rsc.org

Heterogeneous Catalysts: Various solid acid catalysts, such as zeolites, have been investigated for the acylation of furan. Zeolites like HZSM-5 and H-beta have shown high selectivity in the acylation of furan with acetic anhydride. rsc.org These heterogeneous systems offer advantages in terms of catalyst separation and reuse, contributing to more sustainable chemical processes.

Organocatalysis and Biocatalysis in this compound Chemistry

The application of organocatalysis and biocatalysis in reactions involving this compound represents a burgeoning field of research, driven by the increasing demand for sustainable and highly selective chemical transformations. These catalytic paradigms offer significant advantages over traditional metal-based catalysis, including milder reaction conditions, reduced environmental impact, and unique selectivity profiles.

Organocatalysis , the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of this compound chemistry, organocatalysts can be employed to control the stereochemical outcome of reactions, leading to the synthesis of chiral furan-containing molecules. While direct applications with this compound are still an area of active investigation, analogous reactions with other electrophiles provide a strong basis for their potential. For instance, chiral amines and their derivatives have been successfully utilized in asymmetric Michael additions to 2-furanones, demonstrating the feasibility of controlling stereocenters adjacent to the furan ring. researchgate.net Furthermore, organocatalytic approaches have been developed for the synthesis of 2-hydroxyalkyl- and 2-aminoalkyl furans through cascade reactions, showcasing the versatility of organocatalysts in constructing complex furan derivatives. acs.org

Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity and efficiency under mild, aqueous conditions. Lipases, in particular, have demonstrated significant potential in the kinetic resolution of furan-containing compounds. researchgate.netresearchgate.net These enzymes can selectively acylate one enantiomer of a racemic alcohol using an acyl donor, or selectively hydrolyze one enantiomer of a racemic ester, leading to the separation of enantiomers with high purity.

Detailed research findings have shown the efficacy of Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, in the enantioselective acylation of various 1-(furan-2-yl)ethanols. researchgate.net In these reactions, vinyl acetate is commonly used as the acylating agent in a non-polar solvent like diisopropyl ether. The enzyme exhibits high enantioselectivity, preferentially acylating one enantiomer and leaving the other unreacted. Similarly, lipases from Pseudomonas cepacia and Candida rugosa have shown utility in the hydrolysis of furan-containing thioacetates, generating thiols with good yields. nih.govmdpi.com These examples strongly suggest the potential for using lipases to catalyze reactions with this compound, such as the acylation of prochiral alcohols or the kinetic resolution of racemic alcohols.

Influence of Catalyst Properties on Reaction Performance and Selectivity

The performance and selectivity of both organocatalytic and biocatalytic reactions involving this compound are profoundly influenced by the intrinsic properties of the catalyst. Understanding these relationships is crucial for the rational design of more efficient and selective catalytic systems.

In organocatalysis , the structure of the catalyst is paramount in determining the stereochemical outcome of a reaction. For chiral amine catalysts, factors such as the steric bulk of the substituents, the rigidity of the backbone, and the presence of hydrogen-bonding moieties can all impact the transition state geometry and, consequently, the enantioselectivity. nih.gov For example, in asymmetric Michael additions, the catalyst's structure dictates how the nucleophile and electrophile approach each other within the catalyst's chiral environment. Theoretical studies, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms and the origins of stereoselectivity, aiding in the design of more effective organocatalysts. researchgate.net

In the realm of biocatalysis , the properties of the enzyme, including its active site geometry, substrate specificity, and stability, are critical determinants of reaction performance. The enantioselectivity of a lipase, for instance, is governed by the precise fit of the substrate within its active site. Subtle changes in the substrate structure can lead to significant differences in reaction rates and enantiomeric excess.

The choice of solvent and acyl donor also plays a significant role in lipase-catalyzed reactions. researchgate.net Non-polar organic solvents are often preferred to minimize enzyme denaturation and reduce water content, which can lead to undesired hydrolysis of the acyl chloride. The nature of the acylating agent can also influence the reaction rate and selectivity.

The immobilization of enzymes is another key factor affecting their performance. Immobilization can enhance the stability, reusability, and handling of the biocatalyst. The choice of support material and the immobilization method can impact the enzyme's conformation and accessibility of its active site, thereby influencing its activity and selectivity.

The following table summarizes the kinetic resolution of various racemic 1-(furan-2-yl)ethanols using Candida antarctica lipase B (CAL-B), illustrating the influence of substrate structure on enantioselectivity.

Substrate (racemic 1-(furan-2-yl)ethanol (B57011) derivative)Acylating AgentSolventEnantiomeric Excess of Remaining Alcohol (ee_s) (%)Enantiomeric Excess of Product Acetate (ee_p) (%)Conversion (%)
1-(Furan-2-yl)ethanolVinyl acetateDiisopropyl ether>999851
1-(5-Methylfuran-2-yl)ethanolVinyl acetateDiisopropyl ether>999851
1-(5-Bromofuran-2-yl)ethanolVinyl acetateDiisopropyl ether>999851
1-(5-Chlorofuran-2-yl)ethanolVinyl acetateDiisopropyl ether>999851

Data synthesized from studies on analogous lipase-catalyzed kinetic resolutions. researchgate.netresearchgate.net

This data highlights the high enantioselectivity of CAL-B across a range of furan-based substrates, suggesting its potential applicability for reactions involving this compound. The consistent performance across different substrates underscores the robustness of this biocatalytic approach for generating chiral furan derivatives.

Applications of Furan 2 Acetyl Chloride in the Construction of Complex Organic Molecules

Synthesis of Furan-Containing Ketones, Esters, and Amides

As a highly reactive acyl chloride, furan-2-acetyl chloride readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. This reactivity is the foundation for its use in creating a broad spectrum of furan-containing molecules.

Ketones: Friedel-Crafts acylation reactions, typically catalyzed by Lewis acids like aluminum chloride, allow for the introduction of the furan-2-acetyl group onto aromatic and aliphatic substrates, yielding the corresponding furan-containing ketones. iust.ac.ir For instance, the industrial synthesis of 2-acetylfuran (B1664036) often involves the acylation of furan (B31954) with acetic anhydride (B1165640), a process mechanistically similar to using an acyl chloride. wikipedia.org

Esters: The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) provides a direct route to furan-2-acetic acid esters. researchgate.netmdpi.com These reactions are often performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Amides: Similarly, amines react with this compound to form furan-2-acetamides. researchgate.netnii.ac.jpresearchgate.net This straightforward amidation is a common strategy for incorporating the furan moiety into peptide-like structures or other biologically relevant molecules. Microwave-assisted conditions have been shown to facilitate the synthesis of such amides and esters from furan-based carboxylic acids. researchgate.net

Precursors for Advanced Monomers and Polymers

The derivatives synthesized from this compound are valuable precursors for advanced, often bio-based, monomers and polymers. The furan ring is a key structural motif in the development of sustainable alternatives to petroleum-derived plastics. researchgate.netresearchgate.netwiley-vch.de

Furan-based polyesters and polyamides can be synthesized from difunctional monomers derived from furan. researchgate.net For example, diesters and diamides formed from furan dicarboxylic acids are direct precursors for polycondensation reactions. researchgate.net While this compound is monofunctional in its acyl chloride group, the resulting esters and amides can be further functionalized to create difunctional monomers suitable for polymerization. These furan-based polymers are investigated for a range of applications, leveraging their unique material properties. acs.orgdntb.gov.ua Furthermore, furan derivatives are being explored in advanced polymerization techniques like frontal ring-opening metathesis polymerization (FROMP) to produce high-performance materials. nih.gov

Building Blocks for Industrial Fine Chemicals

The ketones, esters, and amides derived from this compound are not only intermediates for polymers but also important fine chemicals themselves, particularly in the pharmaceutical and flavor industries. researchgate.netnih.gov

One of the most significant downstream products is 2-acetylfuran. This ketone is a crucial intermediate in the synthesis of various pharmaceuticals. wikipedia.org For example, it is used in the production of the second-generation cephalosporin (B10832234) antibiotic, Cefuroxime, and as a building block for certain HIV integrase inhibitors. wikipedia.org In addition to its pharmaceutical applications, 2-acetylfuran is utilized as an artificial flavoring agent in food products, imparting balsamic, sweet, and nutty profiles. wikipedia.org The related compound, 2-furoyl chloride, is an intermediate in the synthesis of drugs such as the anti-inflammatory mometasone (B142194) furoate and the antibiotic Ceftiofur. wikipedia.org

DerivativeClassIndustrial ApplicationExample ProductReference
2-AcetylfuranKetonePharmaceutical IntermediateCefuroxime wikipedia.org
2-AcetylfuranKetonePharmaceutical IntermediateS-1360 (HIV Integrase Inhibitor) wikipedia.org
2-AcetylfuranKetoneFlavoring AgentFood Additive wikipedia.org
Furoate EstersEsterPharmaceutical IntermediateMometasone Furoate wikipedia.org
Table 1: Industrial Applications of Key Derivatives of this compound.

Formation of Novel Heterocyclic Systems

This compound is a valuable starting material for the synthesis of more complex heterocyclic structures. The inherent reactivity of the furan ring, combined with the functionality introduced by the acetyl chloride group, allows for a variety of cyclization and annulation strategies. wikipedia.org

The furan ring can act as a diene in Diels-Alder reactions or undergo electrophilic substitution, while the side chain can be modified to contain groups that participate in intramolecular reactions to form new rings. wikipedia.org For example, furan-2-carbonyl isothiocyanate, derived from the corresponding acyl chloride, reacts with nitrogen nucleophiles in addition-cyclization pathways to create novel triazines, pyrimidines, and thiadiazoles. researchgate.net

Synthesis of Polycyclic Furan Derivatives

A key application in this area is the construction of polycyclic systems where the furan ring is fused to another ring, such as in benzofurans. The benzofuran (B130515) scaffold is considered a 'privileged structure' in medicinal chemistry due to its prevalence in biologically active compounds. nih.gov Various synthetic strategies have been developed to access these molecules. mdpi.com A common approach involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative where the furan-containing side chain provides the necessary atoms for the new heterocyclic ring. Derivatives of this compound can be elaborated into intermediates that undergo such cyclizations, for instance, through intramolecular alkylation or Wittig-type reactions. nih.gov

Ring Annulation and Condensation Reactions

Ring annulation involves the formation of a new ring onto an existing one. Derivatives of this compound are excellent substrates for such transformations. For example, the ketone 2-acetylfuran can undergo condensation reactions at the methyl group adjacent to the carbonyl. Aldol-type condensations with difunctional reagents can lead to the formation of a new six-membered ring fused to the furan core.

Furthermore, the furan ring itself can participate in condensation and cyclization reactions. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds to form furans, can be conceptually reversed or adapted. rsc.org Highly substituted furan frameworks can be synthesized through one-pot, multi-component reactions that involve condensation and cyclization steps. rsc.org The electrophilic nature of the furan ring at the 5-position allows it to react with aldehydes and ketones under acidic conditions, which can be the initial step in a sequence leading to fused ring systems.

Role as a Key Intermediate in Multi-step Synthetic Sequences

The true value of this compound is realized in its role as a key intermediate within complex, multi-step synthetic sequences. Its ability to cleanly and efficiently introduce a furan-2-acetyl moiety into a molecule provides a reliable handle for subsequent chemical transformations.

The synthesis of pharmaceuticals like Cefuroxime is a prime example, where the formation of 2-acetylfuran is an early step in a longer pathway. wikipedia.org In these sequences, the initial product of the acylation—be it a ketone, ester, or amide—is rarely the final target. Instead, the carbonyl group, the methylene (B1212753) bridge, or the furan ring itself serves as a site for further functionalization, chain extension, or cyclization reactions to build molecular complexity. For instance, the ketone function can be converted to an oxime, as seen in the Cefuroxime synthesis, or the furan ring can be opened in an Achmatowicz reaction to yield dihydropyran compounds, which are versatile chiral building blocks. wikipedia.org This versatility solidifies the position of this compound as a fundamental building block in modern organic synthesis.

Synthesis of Pharmaceutical Intermediates

The furan ring is a common feature in many pharmaceutical compounds. Its presence can influence the pharmacological properties of a drug, including its binding affinity to biological targets and its metabolic stability. Consequently, furan derivatives are important intermediates in the pharmaceutical industry.

One notable example of a furan-containing pharmaceutical is the second-generation cephalosporin antibiotic, Cefuroxime. nih.gov The synthesis of Cefuroxime involves the acylation of 7-aminocephalosporanic acid (7-ACA) or its derivatives with a side chain containing a furan ring. google.comchemicalbook.comgoogle.com Specifically, a derivative, (Z)-2-(2-furyl)-2-(methoxyimino)acetyl chloride, is often used to introduce the characteristic side chain of Cefuroxime. google.comchemicalbook.com While this is not this compound itself, it highlights the importance of furan-containing acyl chlorides in the synthesis of complex antibiotics. The structural similarity suggests that this compound could serve as a precursor or a reagent in the synthesis of other pharmaceutical intermediates where the introduction of a 2-furylacetyl moiety is desired.

Another example is the anti-anginal drug Ranolazine. Its synthesis involves the use of chloroacetyl chloride to construct a key intermediate. googleapis.comgoogle.comgoogle.com Although this compound is not directly used, this illustrates the general utility of acyl chlorides in building the carbon skeleton of pharmaceutical agents. The potential for this compound to be used in the synthesis of novel pharmaceutical candidates remains an area for exploration.

Preparation of Agrochemical Intermediates

Furan-containing compounds also play a role in the agrochemical industry, where they can be found in the structures of some herbicides, fungicides, and insecticides. The development of new agrochemicals often involves the synthesis and screening of a large number of compounds, and versatile building blocks are essential for this process.

Furoic acid and its derivatives are recognized as important platform chemicals derived from biomass that have applications in various fields, including agrochemicals. bohrium.comscribd.com The conversion of these furan-based compounds into more complex molecules is a key strategy in the development of new crop protection agents. While specific examples of this compound being used as an intermediate in the synthesis of commercial agrochemicals are not widely reported, its reactive nature makes it a plausible candidate for such applications. For instance, the synthesis of certain thiophene-based agrochemicals utilizes 2-thiopheneacetyl chloride, a sulfur analog of this compound. google.com This suggests that this compound could similarly be employed in the synthesis of furan-containing agrochemical candidates.

Advanced Methodologies for Reaction Monitoring and Product Characterization in Furan 2 Acetyl Chloride Chemistry

In Situ Spectroscopic Techniques for Reaction Progress Monitoring (e.g., IR, Raman, NMR)

In situ spectroscopic methods are indispensable for observing chemical transformations as they occur, eliminating the need for sample extraction and potential alteration of the reaction's course.

Infrared (IR) Spectroscopy: Continuous monitoring of reactions involving furan-2-acetyl chloride can be effectively achieved using in situ IR spectroscopy. The most prominent feature for tracking the progress of its reactions is the carbonyl (C=O) stretching band of the acid chloride group. uobabylon.edu.iq This band appears at a characteristically high frequency, typically in the range of 1810–1775 cm⁻¹ for aliphatic acid chlorides. uobabylon.edu.iqlibretexts.org Conjugation with the furan (B31954) ring would slightly lower this frequency. During a reaction, such as esterification or amidation, the disappearance of this strong absorption at ~1800 cm⁻¹ and the concurrent appearance of a new carbonyl band at a lower frequency (e.g., ~1735 cm⁻¹ for an ester) provides a direct measure of the conversion of the starting material. uobabylon.edu.iqlibretexts.org Specialized probes, such as attenuated total reflectance (ATR) probes or flow cells, can be inserted directly into the reaction vessel, allowing for the collection of spectra in real-time. durham.ac.uk

Raman Spectroscopy: Raman spectroscopy is another powerful tool for in situ reaction monitoring, particularly advantageous for reactions in aqueous media due to the weak Raman signal of water. acs.org This technique provides a unique vibrational fingerprint for molecules, allowing for the identification and quantification of reactants, intermediates, and products. acs.orgscientists.uz For reactions involving furan derivatives, Raman spectroscopy can track changes in the furan ring vibrations and the functional groups attached to it. scientists.uzscientists.uz For instance, the oxidation of a related furan derivative, furfural, to furoic acid has been successfully monitored by observing the disappearance of furfural's characteristic peaks and the emergence of those corresponding to furoic acid. acs.org A similar approach could be applied to this compound reactions, tracking the specific vibrational modes of the acyl chloride and the newly formed functional group. scientists.uz Fiber-optic probes enable remote and safe monitoring of these reactions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ or real-time NMR spectroscopy offers detailed structural information during a reaction. nih.govresearchgate.net By acquiring NMR spectra at regular intervals, it is possible to identify and quantify all proton-bearing species in the reaction mixture, including transient intermediates. nih.gov For a reaction involving this compound, ¹H NMR can monitor the shifts of the protons on the furan ring and the methylene (B1212753) group as the electron-withdrawing acyl chloride is converted to a different functional group. chemicalbook.comstackexchange.com This technique has been used to study acyl group migration in glucose derivatives, demonstrating its capability to follow complex transformations directly in the reaction mixture. nih.govresearchgate.net

Table 1: Comparison of In Situ Spectroscopic Techniques for Monitoring this compound Reactions

Technique Key Observable Change Advantages
IR Spectroscopy Disappearance of acid chloride C=O stretch (~1800 cm⁻¹) and appearance of product C=O stretch (e.g., ~1735 cm⁻¹ for ester). uobabylon.edu.iqlibretexts.org Widely applicable, provides clear functional group information. durham.ac.uk
Raman Spectroscopy Changes in the vibrational fingerprint of the furan ring and acyl group. acs.orgscientists.uz Excellent for aqueous solutions, allows for remote monitoring via fiber optics. acs.orgacs.org
NMR Spectroscopy Shifts in proton signals of the furan ring and adjacent methylene group upon conversion. nih.govchemicalbook.com Provides detailed structural information on all species, including intermediates. nih.gov

Chromatographic Separation Techniques for Complex Mixtures (e.g., GC-MS, HPLC)

Reactions involving the highly reactive this compound can often lead to complex mixtures containing the desired product, unreacted starting materials, byproducts, and intermediates. Chromatographic techniques are essential for separating and quantifying the components of these mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for separating complex mixtures of furan derivatives. mdpi.comresearchgate.net The reaction mixture is injected into the GC, where components are separated based on their boiling points and interactions with a capillary column (e.g., HP-5MS). mdpi.comresearchgate.net As each component elutes from the column, it enters the mass spectrometer, which provides mass information for identification. core.ac.uk GC-MS methods have been developed for the simultaneous analysis of furan and numerous derivatives, demonstrating the ability to separate isomers like 2-methylfuran (B129897) and 3-methylfuran. mdpi.comresearchgate.net This technique would be ideal for analyzing the products of Friedel-Crafts acylation reactions using this compound, allowing for the separation and identification of different regioisomers. core.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. researchgate.net Various furan derivatives can be effectively separated and quantified using HPLC, often with a C18 reversed-phase column. researchgate.netnih.gov A diode array detector (DAD) can be used to obtain UV-Vis spectra of the eluting compounds, aiding in their identification. nih.govdss.go.th Optimized HPLC methods can achieve the separation of multiple furan derivatives in a single run. researchgate.netnih.gov This technique would be applicable for purifying novel this compound derivatives from reaction mixtures and for quantitative analysis of reaction conversions.

Table 2: Chromatographic Methods for Furan Derivative Analysis

Technique Principle Typical Column Detection Application in this compound Chemistry
GC-MS Separation based on volatility and polarity, followed by mass-based identification. mdpi.com HP-5MS, DB-FFAP. mdpi.comrsc.org Mass Spectrometry (MS). core.ac.uk Analysis of volatile reaction products and isomeric mixtures. mdpi.comcore.ac.uk
HPLC Separation based on partitioning between a mobile and stationary phase. researchgate.netnih.gov C18 reversed-phase. researchgate.netnih.gov Diode Array Detector (DAD), MS. nih.govsielc.com Purification and quantification of non-volatile or thermally sensitive derivatives. researchgate.net

Advanced Structural Elucidation of Novel this compound Derivatives and Products

The synthesis of novel compounds from this compound requires unambiguous structural confirmation, which is achieved through a combination of advanced spectroscopic and analytical methods.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of ions, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For a novel derivative of this compound, HRMS would distinguish its molecular formula from other possibilities with the same nominal mass. The fragmentation pattern observed in the mass spectrum, especially with tandem mass spectrometry (MS/MS), can provide further structural information about the connectivity of the molecule. mdpi.comacs.org In the mass spectra of acyl chlorides, a common fragmentation is the loss of the halogen to form a stable acylium ion. libretexts.org

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of atoms, multidimensional NMR techniques are often necessary to fully elucidate the complex structures of novel derivatives. nih.gov

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, revealing the connectivity of hydrogen atoms within the molecule. For a this compound derivative, COSY would confirm the coupling between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different functional groups and parts of the molecule, such as linking a substituent to a specific position on the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is essential for determining the stereochemistry and conformation of the molecule.

These techniques, used in concert, provide a detailed map of the molecule's structure. nih.govnih.gov

For novel derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the ultimate proof of structure. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and stereochemical relationships. researchgate.net The resulting crystal structure offers an unambiguous confirmation of the molecular connectivity and conformation, validating the assignments made by other spectroscopic methods. researchgate.net

Theoretical and Computational Investigations of Furan 2 Acetyl Chloride Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules like Furan-2-acetyl chloride. These methods can provide deep insights into its stability, reactivity, and the pathways it might take in chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Energetics and Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies could be employed to calculate the energetics of various potential reactions, such as nucleophilic acyl substitution. Researchers could model the reaction pathway, identify transition states, and calculate activation energies, thereby predicting the feasibility and kinetics of a reaction. However, specific studies detailing these calculations for this compound are not readily found.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An FMO analysis of this compound would reveal the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be centered on the carbonyl carbon of the acetyl chloride group, making it the primary site for nucleophilic attack. The HOMO would likely be distributed across the furan (B31954) ring, indicating its potential to act as a nucleophile in certain reactions.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. For this compound, an electrostatic potential map would likely show a region of high positive potential (electron deficiency) around the carbonyl carbon, reinforcing the idea that this is the most electrophilic site. A negative potential (electron-rich) region would be expected around the carbonyl oxygen and the furan ring's oxygen atom.

Molecular Dynamics Simulations for Reaction Mechanism Elucidation

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound in solution, providing insights into solvent effects on its reactivity and conformational preferences. By simulating the trajectory of atoms over time, MD can help to elucidate complex reaction mechanisms that may not be apparent from static quantum chemical calculations. At present, there are no specific published MD simulations for this compound.

Computational Prediction of Selectivity in this compound Reactions

Computational models are invaluable for predicting the selectivity (chemo-, regio-, and stereoselectivity) of reactions. In the case of this compound, which has multiple potentially reactive sites (the acyl chloride and the furan ring), computational methods could predict whether a reagent would react at the acyl chloride (the harder electrophilic site) or undergo a reaction with the furan ring, such as electrophilic aromatic substitution. These predictions would be based on calculations of activation barriers for competing reaction pathways.

Development of Structure-Reactivity Relationships using Computational Models

By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the furan ring) and calculating the resulting changes in reactivity descriptors (such as orbital energies and atomic charges), computational models could be used to develop quantitative structure-reactivity relationships (QSRRs). These relationships are crucial for designing new molecules with tailored reactivity for specific applications.

Future Research Directions and Synthetic Prospects in Furan 2 Acetyl Chloride Chemistry

Development of Highly Selective and Efficient Catalytic Systems

The reactivity of Furan-2-acetyl chloride is dominated by the highly electrophilic acyl chloride group, but the furan (B31954) ring itself is susceptible to polymerization and other side reactions, particularly under harsh acidic conditions. google.comgoogle.com Consequently, a primary objective for future research is the development of catalytic systems that offer high selectivity and efficiency for reactions involving this compound.

Future work will likely concentrate on heterogeneous catalysts to simplify product purification and enable catalyst recycling, aligning with green chemistry principles. researchgate.net Zeolites and mesoporous silicas, with their shape-selective properties, could be engineered to control the access of reactants to the catalytic sites, thereby favoring specific transformations of the acetyl chloride moiety while protecting the furan ring. frontiersin.org Research into non-noble metal catalysts, such as those based on iron, copper, or zinc, is also a promising avenue for developing cost-effective and less toxic alternatives to traditional Lewis acids like AlCl₃. google.comfrontiersin.org The exploration of supported ionic liquid catalysts and heteropoly acids may also yield systems that provide a unique reaction environment, enhancing both reaction rates and selectivity.

Catalyst TypePotential AdvantagesResearch Objective
Zeolites (e.g., H-Beta, ZSM-5) Shape selectivity, tunable acidity, reusability.Optimize pore size and acid site density to prevent furan ring polymerization during acylation reactions.
Mesoporous Materials (e.g., MCM-41) High surface area, potential for functionalization.Grafting of specific catalytic species to create highly selective and accessible active sites.
Non-Noble Metal Catalysts (Fe, Cu, Zn) Low cost, reduced toxicity compared to traditional Lewis acids.Development of catalysts for selective cross-coupling and acylation reactions under milder conditions.
Supported Ionic Liquids Unique solvation properties, catalyst immobilization.Enhancing reaction rates and selectivity in a recyclable, biphasic system.
Heteropoly Acids Strong Brønsted acidity, high thermal stability.Creating solid acid catalysts for efficient Friedel-Crafts reactions with minimal catalyst leaching. researchgate.net

Exploration of Novel Reaction Partners and Transformation Types

While this compound is a classic acylating agent for simple nucleophiles like alcohols and amines, its full synthetic potential remains untapped. Future research will undoubtedly venture into exploring a broader and more complex range of reaction partners. This includes its use in the acylation of sensitive biomolecules, the synthesis of functionalized polymers, and the creation of complex heterocyclic scaffolds for medicinal chemistry.

Beyond traditional acylations, the development of novel catalytic transformations is a key prospect. This could involve transition-metal-catalyzed cross-coupling reactions where the C-Cl bond is activated to form new carbon-carbon or carbon-heteroatom bonds. Photocatalysis offers another exciting frontier, potentially enabling unique transformations of the furan ring or the acetyl chloride side chain under mild conditions. acs.org Furthermore, investigations into tandem or cascade reactions, where an initial acylation is followed by an intramolecular cyclization or rearrangement, could provide rapid access to complex molecular architectures from simple precursors. The furan moiety's inherent diene character could be exploited in Diels-Alder reactions, with the acetyl chloride group serving as a handle for subsequent transformations.

Integration of this compound into Automated Synthesis and High-Throughput Screening

The integration of this compound into automated synthesis platforms, particularly those based on continuous flow chemistry, represents a significant leap forward in terms of safety, efficiency, and scalability. researchgate.netmdpi.com Acyl chlorides can be moisture-sensitive and thermally labile; flow chemistry allows for their on-demand generation and immediate use in a subsequent reaction step, minimizing degradation and improving process control. researchgate.net This approach is particularly valuable for handling potentially hazardous reagents and reactions, making the synthesis of derivatives safer and more reproducible. researchgate.net

Coupling these automated flow systems with high-throughput screening (HTS) technologies will accelerate the discovery of new applications for this compound. An automated platform could rapidly synthesize a library of derivatives by reacting this compound with a diverse set of nucleophiles (e.g., amines, phenols, thiols). These libraries could then be directly screened for biological activity or material properties. This is crucial as furan-containing scaffolds are frequently found in HTS libraries but can be prone to decomposition, a problem that in-line synthesis and screening can mitigate. nih.gov

TechnologyApplication in this compound ChemistryKey Advantages
Continuous Flow Synthesis On-demand generation and reaction of this compound.Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, easy scalability. acs.orgnih.gov
High-Throughput Screening (HTS) Rapid synthesis and evaluation of derivative libraries.Accelerated discovery of new bioactive compounds and materials; efficient screening of reaction conditions.
Process Analytical Technology (PAT) Real-time monitoring of flow reactions (e.g., via IR, NMR).In-depth kinetic understanding, optimization of reaction yield and purity, ensuring process stability. researchgate.net

Design of Sustainable Processes for Industrial Scale-Up

The industrial production and use of this compound must adhere to the principles of green chemistry to be viable in the long term. Future research will focus on developing sustainable processes from feedstock sourcing to final product. This begins with the synthesis of the furan precursor itself from renewable biomass. researchgate.netacs.org

For the conversion of the corresponding carboxylic acid (furan-2-acetic acid) to this compound, research will aim to replace hazardous and inefficient reagents like thionyl chloride or phosgene. chemicalbook.comguidechem.comgoogle.com The development of catalytic chlorination methods or the use of solid-supported chlorinating agents that can be easily removed and regenerated would represent a major advance. guidechem.com Process optimization will also target the reduction or elimination of harmful organic solvents, potentially through the use of greener alternatives like ionic liquids or solvent-free reaction conditions. frontiersin.org The integration of continuous flow processes, as mentioned previously, is inherently more sustainable due to lower energy consumption, smaller reactor footprints, and reduced waste generation compared to traditional batch processing. acs.org

Predictive Modeling and Artificial Intelligence in this compound Synthesis Design

Computational chemistry and artificial intelligence (AI) are set to revolutionize how chemical synthesis is planned and executed. For this compound, theoretical studies using methods like Density Functional Theory (DFT) can provide deep mechanistic insights into its reactivity. acs.orgresearchgate.net Such models can be used to predict reaction barriers, identify transition states, and understand the role of catalysts at a molecular level, guiding the design of more efficient synthetic routes. acs.org

Computational ToolApplication AreaFuture Prospect
Density Functional Theory (DFT) Reaction Mechanism AnalysisElucidating transition states and reaction kinetics to rationally design catalysts and optimize reaction conditions. researchgate.net
Machine Learning (ML) Models Reaction Outcome PredictionPredicting product structures, yields, and optimal conditions (solvent, temperature, catalyst) for novel transformations. mit.edu
AI-Powered Retrosynthesis Synthesis Route PlanningIdentifying non-obvious and efficient synthetic routes to valuable target molecules using this compound as a key building block. acs.org
Virtual Screening Discovery of Novel ReactantsComputationally screening large libraries of potential reaction partners to identify candidates with high predicted reactivity and desired product properties.

Q & A

How can researchers optimize the synthesis of Furan-2-acetyl chloride to improve yield and purity?

Answer:
Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst loading) and rigorous characterization. For example:

  • Reagent Ratios: Adjust stoichiometry of furan-2-acetic acid and acylating agents (e.g., thionyl chloride) to minimize side reactions .
  • Solvent Selection: Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis and enhance reaction efficiency .
  • Purification: Employ fractional distillation or preparative HPLC to isolate the product, validated by <sup>1</sup>H/<sup>13</sup>C NMR and FTIR to confirm structural integrity and purity .

Advanced Consideration: Kinetic studies via <sup>19</sup>F NMR can track intermediate formation, guiding time-resolved adjustments to reaction conditions .

What analytical techniques are most reliable for resolving structural ambiguities in this compound derivatives?

Answer:

  • Spectroscopy: Combine <sup>1</sup>H/<sup>13</sup>C NMR to identify functional groups and NOESY for stereochemical analysis .
  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives, as demonstrated in studies of structurally analogous furan compounds .
  • Mass Spectrometry (HRMS): Confirm molecular formulas and detect trace impurities (e.g., hydrolyzed byproducts) .

Advanced Consideration: Computational modeling (DFT) predicts reactive sites and validates experimental spectral data, reducing ambiguity in structural assignments .

How should researchers address discrepancies in reactivity data reported for this compound across studies?

Answer:

  • Source Validation: Cross-check reagent purity (via GC-MS or elemental analysis) and experimental conditions (e.g., moisture control) .
  • Reproducibility Tests: Replicate conflicting studies under standardized protocols, documenting deviations (e.g., trace water content altering reaction pathways) .
  • Mechanistic Analysis: Use kinetic isotope effects or Hammett plots to identify electronic or steric factors influencing reactivity variations .

Advanced Consideration: Meta-analyses of published data, following Cochrane systematic review principles, can isolate confounding variables (e.g., solvent polarity gradients) .

What methodologies ensure accurate quantification of this compound in complex reaction mixtures?

Answer:

  • Chromatography: Develop HPLC/GC methods with internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Calibration Curves: Use freshly prepared standards to account for compound instability, validated via spike-and-recovery tests .
  • In Situ Monitoring: Implement online FTIR or Raman spectroscopy to track real-time concentration changes .

Advanced Consideration: Multivariate analysis (e.g., PCA) of spectral data improves sensitivity in detecting low-abundance intermediates .

How can researchers mitigate the compound’s instability during long-term storage?

Answer:

  • Storage Conditions: Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation .
  • Stabilizers: Add molecular sieves or stabilizers like hydroquinone to inhibit polymerization or hydrolysis .
  • Stability Assays: Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to define shelf-life .

Advanced Consideration: Encapsulation in nanocarriers (e.g., cyclodextrins) enhances stability for in situ applications .

What strategies validate the purity of this compound for catalytic studies?

Answer:

  • Elemental Analysis: Confirm C/H/O ratios within 0.3% of theoretical values .
  • Impurity Profiling: Use LC-MS with high-resolution columns to detect trace acyl chlorides or furan dimers .
  • Catalytic Blank Tests: Run control reactions without the compound to exclude background interference .

Advanced Consideration: Isotopic labeling (<sup>13</sup>C at the acetyl group) tracks reagent integrity in mechanistic studies .

How should computational models be parameterized to predict this compound’s reactivity?

Answer:

  • DFT Parameters: Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) for furan ring and acyl chloride moieties .
  • Solvent Effects: Include PCM or COSMO-RS models to simulate solvent interactions (e.g., dichloromethane) .
  • Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Advanced Consideration: Machine learning models trained on existing reaction datasets predict novel synthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.